molecular formula C11H18N2O2S B12243915 Tert-butyl N-[3-(1,3-thiazol-2-yl)propyl]carbamate

Tert-butyl N-[3-(1,3-thiazol-2-yl)propyl]carbamate

Cat. No.: B12243915
M. Wt: 242.34 g/mol
InChI Key: XHTMTFUGAQMYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[3-(1,3-thiazol-2-yl)propyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a thiazole ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(1,3-thiazol-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(1,3-thiazol-2-yl)propyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Tert-butyl N-[3-(1,3-thiazol-2-yl)propyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or intermediate.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(1,3-thiazol-2-yl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Tert-butyl N-[3-(1,3-thiazol-2-yl)propyl]carbamate is unique due to its specific structural features, such as the presence of a thiazole ring and a propyl linker

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

tert-butyl N-[3-(1,3-thiazol-2-yl)propyl]carbamate

InChI

InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9-12-7-8-16-9/h7-8H,4-6H2,1-3H3,(H,13,14)

InChI Key

XHTMTFUGAQMYFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=NC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.